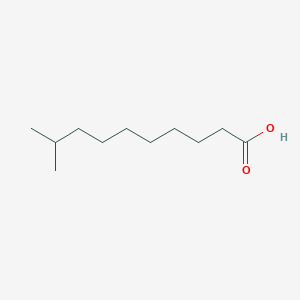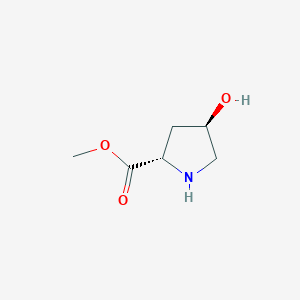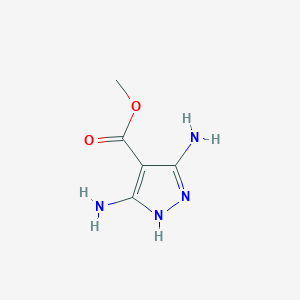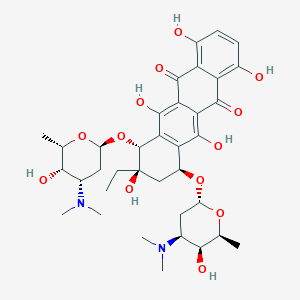
Isorhodomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isorhodomycin A is a natural product that was first isolated from the marine bacterium Streptomyces sp. CNS284. It belongs to the class of rhodomycins, which are known for their potent antibacterial and antitumor activities. Isorhodomycin A has been of particular interest to researchers due to its unique chemical structure and promising biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Therapy
Isorhodomycin A, along with other antibiotics, has been a crucial element in the development of antimicrobial therapies. A significant historical milestone was the combination therapy with streptomycin and p-aminosalicylic acid, which effectively reduced the occurrence of resistance in tuberculosis treatment. The inclusion of potent drugs like rifampicin and pyrazinamide in treatment regimens further revolutionized therapy, allowing for shorter and more effective treatment durations (Mitchison, 2004).
Pulmonary Fibrosis Research
Isorhodomycin A has been studied for its potential therapeutic effects in pulmonary fibrosis. A study focusing on isorhamnetin, a related compound, showed promising results in inhibiting collagen deposition and epithelial-mesenchymal transition (EMT) in bleomycin-induced pulmonary fibrosis models. This suggests a potential pathway for isorhodomycin A in treating similar conditions (Zheng et al., 2018).
Genetic Engineering of Antibiotics
Isorhodomycin A's chemical class has been explored in genetic engineering to produce hybrid antibiotics. By transferring biosynthetic genes between strains producing different antibiotics, novel compounds with potentially enhanced properties can be created. This approach opens up new possibilities for the development of more effective antibiotics (Hopwood et al., 1985).
Understanding Antibiotic Mechanisms
Research on antibiotics like isorhodomycin A has contributed to a deeper understanding of the mechanisms of various antibiotics. This knowledge is crucial in developing more effective treatment strategies and combating drug resistance. Studies on antibiotics' effects on cell membranes and cell division proteins provide valuable insights into their mechanisms of action (Pogliano, Pogliano, & Silverman, 2012).
Plant Growth-Regulating Activity
Isorhodomycin A, along with other non-medical application antibiotics, has been studied for its potential as a plant growth regulator. This research indicates the possibility of using such compounds in agriculture to enhance crop yields in an eco-friendly manner (Boikova et al., 2019).
Eigenschaften
CAS-Nummer |
1403-81-2 |
|---|---|
Produktname |
Isorhodomycin A |
Molekularformel |
C36H48N2O13 |
Molekulargewicht |
716.8 g/mol |
IUPAC-Name |
(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H48N2O13/c1-8-36(47)13-20(50-21-11-16(37(4)5)29(41)14(2)48-21)25-28(35(36)51-22-12-17(38(6)7)30(42)15(3)49-22)34(46)27-26(33(25)45)31(43)23-18(39)9-10-19(40)24(23)32(27)44/h9-10,14-17,20-22,29-30,35,39-42,45-47H,8,11-13H2,1-7H3/t14-,15-,16-,17-,20-,21-,22-,29+,30+,35+,36+/m0/s1 |
InChI-Schlüssel |
ZWVCTHFFGBPZIN-OCSXNPFMSA-N |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)N(C)C)O |
SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |
Kanonische SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



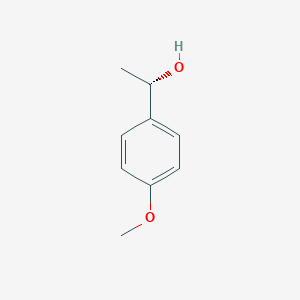



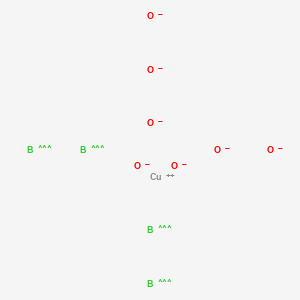
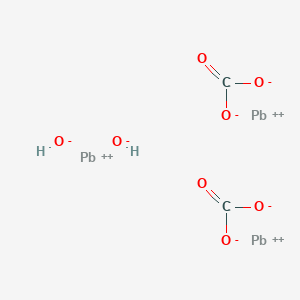
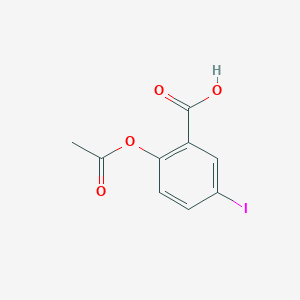
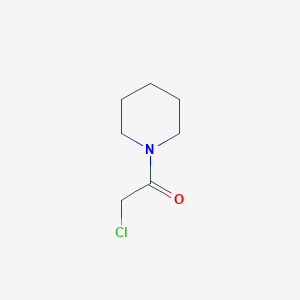
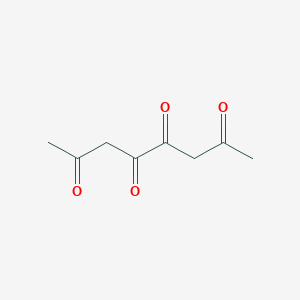
![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
